REACTION_CXSMILES
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Br[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[CH:4][N:3]=1.[C:12]([Cu])#[N:13]>>[C:12]([C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[CH:4][N:3]=1)#[N:13]
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Name
|
|
Quantity
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60.53 g
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Type
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reactant
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Smiles
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BrC1=NC=C(C=C1[N+](=O)[O-])C
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Name
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CuCN
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Quantity
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27.52 g
|
Type
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reactant
|
Smiles
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C(#N)[Cu]
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was evacuated
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Type
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ADDITION
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Details
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back-filled with nitrogen
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Type
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ADDITION
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Details
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DMF (150 mL) was added via cannula
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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ADDITION
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Details
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the reaction mixture was poured into EtOAc (500 mL) and water (250 mL)
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Type
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FILTRATION
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Details
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Both phases were filtered through a 1 cm bed of celite
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the organic phase washed with water (2×100 mL)
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Type
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EXTRACTION
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Details
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The combined aqueous layers were extracted with EtOAc (2×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
|
C(#N)C1=NC=C(C=C1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.1 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |